N-Stearoyl Taurine

Overview

Description

N-stearoyltaurine is a fatty acid-taurine conjugate derived from stearic acid. It has a role as a mouse metabolite. It is functionally related to an octadecanoic acid. It is a conjugate acid of a N-stearoyltaurine(1-).

Mechanism of Action

Target of Action

N-Stearoyl Taurine is a prominent amino-acyl endocannabinoid . It is known to activate members of the Transient Receptor Potential (TRP) family of calcium channels . These channels play a crucial role in various physiological processes, including sensory perception and cellular responses to changes in the environment .

Mode of Action

This compound interacts with its targets, the TRP family of calcium channels, leading to their activation . This interaction results in changes in calcium ion flow across the cell membrane, which can influence various cellular processes .

Biochemical Pathways

It is known that taurine, a component of this compound, plays a role in the regulation of oxidative stress . It enhances electron transport chain activity and protects the mitochondria against excessive superoxide generation .

Result of Action

The activation of TRP calcium channels by this compound can lead to various molecular and cellular effects. For instance, the regulation of oxidative stress by taurine can protect cells from damage caused by reactive oxygen species . This suggests that this compound may have potential antioxidant properties.

Biochemical Analysis

Biochemical Properties

N-Stearoyl Taurine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. This compound has been found to activate members of the transient receptor potential (TRP) family of calcium channels . It is a prominent amino-acyl endocannabinoid isolated from rat brain during lipidomics profiling .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to prevent mitochondrial oxidant production, thereby reducing oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules and its effects on gene expression. It has been found to regulate mitochondrial protein synthesis, enhancing electron transport chain activity and protecting the mitochondria against excessive superoxide generation .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Biological Activity

N-Stearoyl Taurine (NST) is a derivative of taurine, an amino acid known for its various biological activities. NST, specifically, is gaining attention for its potential therapeutic applications due to its unique properties. This article explores the biological activity of this compound, including its effects on metabolic processes, cellular health, and potential therapeutic uses.

Chemical Structure and Properties

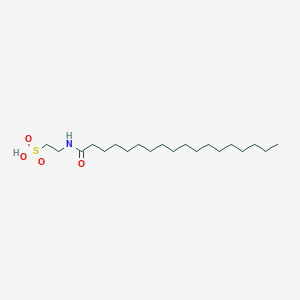

This compound is formed by the conjugation of stearic acid with taurine. The structural formula can be represented as follows:

This compound exhibits both hydrophilic and hydrophobic characteristics due to the presence of the taurine moiety and the long-chain fatty acid, which influences its solubility and interaction with biological membranes.

1. Metabolic Effects:

this compound has been shown to influence lipid metabolism and glucose homeostasis. Studies indicate that taurine supplementation can ameliorate conditions such as hyperglycemia and dyslipidemia in diabetic models. For instance, in OLETF rats, taurine supplementation improved insulin sensitivity and reduced serum lipid levels significantly over a 12-week period .

2. Cellular Protection:

NST exhibits protective effects against endoplasmic reticulum (ER) stress-induced cell death. Research shows that taurine can mitigate palmitate-induced ER stress in liver cells, suggesting a potential role in preventing non-alcoholic fatty liver disease (NAFLD) . Furthermore, NST may enhance mitochondrial function, promoting cell survival under stress conditions.

3. Anti-inflammatory Properties:

Taurine derivatives like NST have demonstrated anti-inflammatory effects, which are crucial in managing chronic diseases characterized by inflammation. By modulating inflammatory pathways, NST may help reduce the risk of metabolic syndrome and related complications.

Table 1: Summary of Key Research Findings on this compound

| Study | Model | Findings |

|---|---|---|

| Tokunaga et al., 1983 | Diabetic rats | Reduced serum glucose and lipid levels with taurine supplementation. |

| El Mesallamy et al., 2010 | High fructose-fed rats | Improved insulin sensitivity and reduced hyperglycemia with taurine. |

| Recent Study | Hepatocytes | NST mitigated palmitate-induced ER stress and cell death. |

Case Study: Effects on Non-Alcoholic Fatty Liver Disease (NAFLD)

A significant study investigated the effects of taurine on NAFLD using animal models. Mice supplemented with taurine showed reduced lipid accumulation in the liver and improved liver function markers compared to control groups . The protective mechanism was linked to the reduction of ER stress markers, indicating that NST could be a promising therapeutic agent for managing NAFLD.

Potential Therapeutic Applications

Given its biological activities, this compound has potential applications in various therapeutic areas:

- Metabolic Disorders: Its ability to improve insulin sensitivity and lipid profiles makes it a candidate for treating type 2 diabetes and metabolic syndrome.

- Liver Diseases: The protective effects against liver damage suggest that NST could be beneficial in treating conditions like NAFLD.

- Neuroprotection: Due to its cellular protective properties, NST may also have applications in neurodegenerative diseases where oxidative stress plays a role.

Properties

IUPAC Name |

2-(octadecanoylamino)ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26(23,24)25/h2-19H2,1H3,(H,21,22)(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMIJIHJZVURGQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276578 | |

| Record name | N-Stearoyl Taurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63155-80-6 | |

| Record name | N-Stearoyl Taurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Stearoyltaurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.